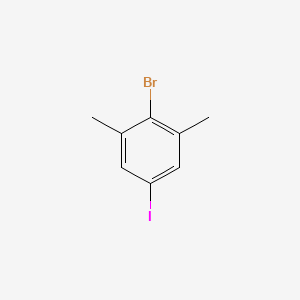

![molecular formula C8H4BrNO2S B1287050 5-溴苯并[d]异噻唑-3-羧酸 CAS No. 677304-78-8](/img/structure/B1287050.png)

5-溴苯并[d]异噻唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

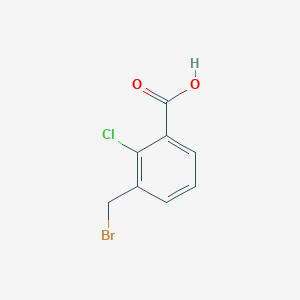

5-Bromobenzo[d]isothiazole-3-carboxylic acid is a compound that is part of the isothiazole family, which are heterocyclic compounds containing a ring with sulfur and nitrogen atoms adjacent to each other. The presence of the bromine atom and the carboxylic acid group in the compound suggests potential reactivity and applications in various chemical syntheses and possibly in the development of pharmaceuticals or materials with specific properties.

Synthesis Analysis

The synthesis of isothiazole derivatives can be achieved through various methods. For instance, the reaction of ammonium salts of 5(2H)-isothiazolethiones with different reagents can lead to the formation of substituted isothiazoles, as described in the synthesis of 5-(p-bromophenacylthio)- and 5-(carbamoylthio)isothiazoles . Additionally, a CuBr2-catalyzed annulation process has been used to synthesize benzo[d]isothiazole derivatives, demonstrating the role of copper bromide in facilitating the formation of these heterocycles . These methods highlight the versatility of reactions that can be employed to synthesize isothiazole-based compounds, including 5-Bromobenzo[d]isothiazole-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed by FT-IR, NMR spectroscopy, and X-ray diffraction studies . These techniques are essential for determining the molecular conformation and verifying the identity of synthesized compounds, which is also applicable to the analysis of 5-Bromobenzo[d]isothiazole-3-carboxylic acid.

Chemical Reactions Analysis

Isothiazole derivatives can participate in a range of chemical reactions. The presence of a carboxylic acid group in 5-Bromobenzo[d]isothiazole-3-carboxylic acid suggests that it could undergo reactions typical of carboxylic acids, such as esterification or amide formation. Moreover, the bromine atom could be involved in further substitution reactions, potentially leading to the synthesis of various functionalized derivatives . The reactivity of similar compounds has been explored in the context of antimicrobial activities, where substituted phenyl-1H-1,2,3-triazoles were synthesized from related bromobenzofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole derivatives can be inferred from spectroscopic data and computational studies. For instance, the vibrational and electronic properties of 2-amino-5-bromobenzoic acid were analyzed using FT-IR, FT-Raman, UV spectra, and DFT calculations, providing insights into the molecular conformation and stability of the compound . These properties are crucial for understanding the behavior of 5-Bromobenzo[d]isothiazole-3-carboxylic acid in different environments and its potential applications.

科学研究应用

合成和化学反应

5-溴苯并[d]异噻唑-3-羧酸通过选择性亲核化学在合成各种具有生物活性的化合物中发挥着关键作用。例如,它已被用于通过用不同的胺和硫酚处理三官能化核心来合成类药物的异恶唑,展示了其在生成具有潜在药物应用的化合物库方面的多功能性 (Robins 等,2007)。此外,已证明其衍生物与氯化钯(II)形成配合物,在铃木反应中表现出高催化活性,这对于在有机合成中产生交叉偶联产物至关重要 (Potkin 等,2019)。

生物活性

由 5-溴苯并[d]异噻唑-3-羧酸合成的含有异恶唑和异噻唑部分的衍生物已被观察到与一线抗肿瘤药物联合使用时表现出协同作用,表明它们作为脑肿瘤化疗佐剂的潜力 (Kletskov 等,2018)。这表明该化合物在开发新的癌症治疗方法中的重要性。

材料科学和催化

该化合物还可在材料科学和催化中得到应用。例如,它参与了杂环染料的合成,其中它作为生成具有特定光学性质的复杂染料的前体 (Tao 等,2019)。此类染料对于开发具有独特光吸收和发射特性的新材料至关重要,可能在光学器件和传感器中很有用。

抗菌和抗炎应用

此外,其卤代衍生物已被合成并评估其抗菌和抗炎活性,表现出显着的生物效应。例如,某些苯并恶唑-5-羧酸显示出有希望的抗炎和细胞毒活性,突出了它们作为治疗剂的潜力 (Thakral 等,2022)。这强调了该化合物在发现具有抗炎和抗癌特性的新药中的用途。

安全和危害

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, and P351 . These suggest avoiding breathing dust, fume, gas, mist, vapors, or spray, and if in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

5-bromo-1,2-benzothiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSFFGFRQGXQEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590057 |

Source

|

| Record name | 5-Bromo-1,2-benzothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromobenzo[d]isothiazole-3-carboxylic acid | |

CAS RN |

677304-78-8 |

Source

|

| Record name | 5-Bromo-1,2-benzothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

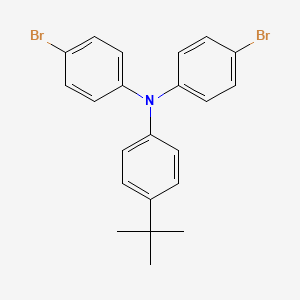

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)

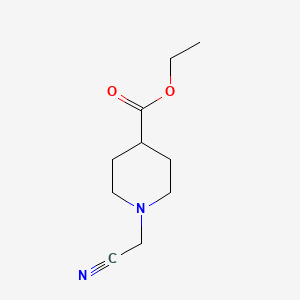

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)

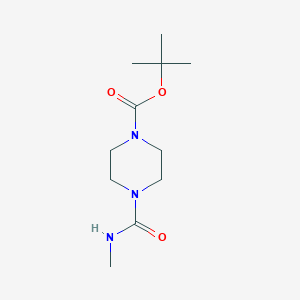

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)